Methyl 4-benzenesulfonamidobenzoate
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Overview
Description
Methyl 4-benzenesulfonamidobenzoate is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol . It is also known by its IUPAC name, methyl 4-[(phenylsulfonyl)amino]benzoate . This compound is characterized by the presence of a benzenesulfonamide group attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-benzenesulfonamidobenzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with benzenesulfonyl chloride to form 4-benzenesulfonamidobenzoic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzenesulfonamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Methyl 4-benzenesulfonamidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-benzenesulfonamidobenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria. This inhibition disrupts DNA synthesis, leading to antibacterial effects . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the sulfonamide group, making it less versatile in certain reactions.
Benzenesulfonamide: Does not have the ester functionality, limiting its applications in esterification reactions.
Methyl 4-nitrobenzoate: Contains a nitro group instead of a sulfonamide group, leading to different reactivity and applications.
Uniqueness
Methyl 4-benzenesulfonamidobenzoate is unique due to the presence of both the benzenesulfonamide and ester functionalities, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-(benzenesulfonamido)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)11-7-9-12(10-8-11)15-20(17,18)13-5-3-2-4-6-13/h2-10,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHULHEHXQTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359514 |
Source
|
Record name | Methyl 4-benzenesulfonamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107920-79-6 |
Source
|
Record name | Methyl 4-benzenesulfonamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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